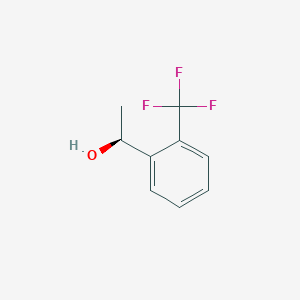

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol

Descripción general

Descripción

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol is a key chiral intermediate used in the synthesis of pharmaceutical compounds. It is particularly significant as an intermediate in the production of Plk1 inhibitors, which are compounds that have potential applications in cancer treatment by targeting the polo-like kinase 1 (Plk1) enzyme .

Synthesis Analysis

The efficient biosynthesis of (S)-1-(2-(trifluoromethyl)phenyl)ethanol has been achieved using a novel isolate of the fungus Geotrichum silvicola ZJPH1811. This organism was found to be an effective biocatalyst for the reduction of 2'-(trifluoromethyl)acetophenone, resulting in a product with an enantiomeric excess (ee) of over 99.2%. The study demonstrated that the use of a medium engineering strategy, specifically the introduction of a choline acetate/cysteine (ChAc/Cys) co-solvent system, significantly improved the yield by enhancing mass transfer and reducing substrate inhibition. Additionally, the inclusion of methylated-β-cyclodextrin (MCD) in the reaction system had a synergistic effect, further increasing substrate concentration and cell membrane permeability, which led to a 6.7-fold increase in substrate loading and a 2.4-fold increase in product yield compared to a buffer system .

Molecular Structure Analysis

The molecular structure of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol consists of a phenyl ring substituted with a trifluoromethyl group at the ortho position and a chiral ethanol moiety. The presence of the trifluoromethyl group is significant as it can influence the physical and chemical properties of the molecule, such as its lipophilicity and metabolic stability. The chiral center at the ethanol moiety is crucial for the biological activity of the molecule, as it can affect the interaction with biological targets .

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions involving (S)-1-(2-(trifluoromethyl)phenyl)ethanol, the studies focus on the biocatalytic reduction of a related ketone precursor to produce the chiral alcohol. The enzymatic process described for a similar compound, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, involves a ketoreductase (KRED) that catalyzes the reduction of a ketone to an alcohol with high enantioselectivity and conversion rate . This suggests that similar enzymatic processes could be applicable to the synthesis of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol are influenced by its molecular structure. The trifluoromethyl group is known to impart unique properties to molecules, such as increased metabolic stability and lipophilicity, which can be advantageous in drug design. The chiral nature of the alcohol group is also critical, as it can determine the compound's pharmacological properties and its interaction with biological systems. The studies provided do not offer detailed information on the physical properties such as melting point, boiling point, or solubility; however, the biocatalytic process optimization suggests that the compound is stable under the reaction conditions used .

Aplicaciones Científicas De Investigación

Biocatalytic Synthesis

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol is a key chiral intermediate with various applications in pharmaceuticals. A study by Xiong et al. (2021) demonstrates its efficient biosynthesis using the fungus Geotrichum silvicola ZJPH1811 in a deep eutectic solvent/cyclodextrin-containing system, highlighting the potential of medium engineering strategies in biotransformation processes (Xiong et al., 2021).

Enzymatic Processes in Pharmaceutical Intermediates

Another significant application is in the enzymatic preparation of pharmaceutical intermediates. Chen et al. (2019) developed a bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to its corresponding alcohol by recombinant Escherichia coli cells, demonstrating the value of biocatalysis in pharmaceutical production (Chen et al., 2019).

Application in Kinetic Resolution

The compound is also utilized in kinetic resolution processes. Xu et al. (2009) investigated the enantioselective acylation of a series of 2,2,2-trifluoro-1-aryl ethanol using (R)-benzotetramisole as the catalyst, demonstrating its application in the preparation of enantiomerically pure alcohols (Xu et al., 2009).

Hydrogenation and Enantioselective Synthesis

Additionally, this compound is involved in hydrogenation and enantioselective synthesis processes. Ouyang et al. (2013) developed an efficient synthetic process for its enantiomer via the asymmetric reduction of acetophenone derivatives, catalyzed by Leifsonia xyli cells (Ouyang et al., 2013).

Controlled Release in Bioactive Substances

The compound also finds use in controlled release mechanisms for bioactive substances. Zarandona et al. (2020) explored the development of chitosan films containing cyclodextrin inclusion complex for controlled release of bioactives, including 2-phenyl ethanol (Zarandona et al., 2020).

Safety And Hazards

Direcciones Futuras

The production of “(S)-1-(2-(Trifluoromethyl)phenyl)ethanol” with Geotrichum silvicola is a novel approach and provides valuable insight into the synergistic effect of deep eutectic solvents and cyclodextrins in biocatalysis . This could pave the way for more efficient and environmentally friendly methods of producing this and other similar compounds in the future .

Propiedades

IUPAC Name |

(1S)-1-[2-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6,13H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHBIJJTMFYTPY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B137677.png)

![1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B137681.png)

![(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol](/img/structure/B137691.png)

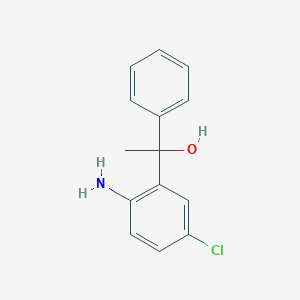

![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea](/img/structure/B137704.png)

![7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B137720.png)